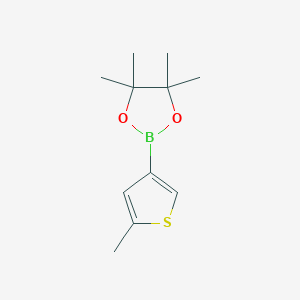
4,4,5,5-tetraMethyl-2-(5-Methylthiophen-3-yl)-1,3,2-dioxaborolane
説明
4,4,5,5-tetraMethyl-2-(5-Methylthiophen-3-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H17BO2S and its molecular weight is 224.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that this compound is an organic intermediate with borate and sulfonamide groups .
Mode of Action
It can be synthesized through nucleophilic and amidation reactions .
Result of Action
It is known that boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify various substances .
生物活性
4,4,5,5-TetraMethyl-2-(5-Methylthiophen-3-yl)-1,3,2-dioxaborolane (CAS No. 874959-74-7) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a dioxaborolane structure which is known for its ability to form stable complexes with various biological molecules. This article reviews the biological activity of this compound based on available research findings.
Dioxaborolanes are known to participate in various biochemical processes, primarily through their ability to coordinate with nucleophiles and facilitate reactions involving boron. The presence of the thiophene moiety in this compound suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Properties
Recent studies have indicated that boron compounds exhibit antimicrobial activity. Specifically, dioxaborolanes have been evaluated for their ability to inhibit bacterial growth and biofilm formation. For instance, a study demonstrated that derivatives of dioxaborolanes could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Research has shown that similar compounds can inhibit nitric oxide synthase (NOS) isoforms, which are implicated in various pathological conditions including inflammation and cancer . The inhibition mechanism often involves the interaction of the boron atom with the active site of the enzyme.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicated moderate cytotoxic effects on cancer cell lines at higher concentrations while exhibiting lower toxicity towards normal cells . This selectivity is crucial for its potential therapeutic applications.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antibacterial efficacy against common pathogens.
- Method : Disk diffusion method was employed to test various concentrations.
- Findings : Significant inhibition zones were observed for E. coli at 100 µg/disc concentration.
-
Enzyme Inhibition Study :
- Objective : Assess inhibition of NOS isoforms.
- Method : Enzyme activity was measured using spectrophotometric assays.
- Findings : The compound exhibited an IC50 value of 15 µM against nNOS, indicating promising inhibitory potential.
Data Summary
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-9(7-15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIXDBCAGADZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














